molecular formula C12H22O3 B12929068 (2E)-12-hydroxydodec-2-enoic acid

(2E)-12-hydroxydodec-2-enoic acid

Cat. No.: B12929068
M. Wt: 214.30 g/mol
InChI Key: RILFOORPZLBCJK-CSKARUKUSA-N
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Description

Overview of Hydroxy Fatty Acids in Natural Product Chemistry

Hydroxy fatty acids (HFAs) are a diverse class of fatty acids characterized by the presence of at least one hydroxyl group along their carbon chain. gerli.com This structural feature imparts distinct chemical and physical properties compared to their non-hydroxylated counterparts, leading to a wide array of biological functions and applications. HFAs are found across various domains of life, including bacteria, fungi, plants, and animals. gerli.com

In the realm of natural product chemistry, HFAs are significant for several reasons:

Structural Diversity: The position of the hydroxyl group can vary, and the carbon chain can be saturated or unsaturated, leading to a vast number of HFA isomers. gerli.com This structural variety contributes to their diverse biological activities.

Bioactivity: Many HFAs exhibit potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. gerli.commdpi.com For instance, 2-hydroxyoleic acid, a synthetic derivative, has shown significant anti-cancer properties. gerli.com

Industrial Applications: The unique properties of HFAs make them valuable in various industries. They are used as building blocks for polymers, in the production of lubricants, and as components in cosmetics and food products. nih.gov

Significance of Monounsaturated Fatty Acids with Hydroxyl Moieties

Monounsaturated fatty acids (MUFAs) are fatty acids that contain one double bond in their carbon chain. wikipedia.org The presence of a hydroxyl group on a monounsaturated fatty acid backbone, creating a hydroxy monounsaturated fatty acid (HMUFA), further enhances its functional diversity.

Key aspects of their significance include:

Cellular Signaling: HMUFAs and their derivatives can act as signaling molecules, modulating various cellular processes. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with antidiabetic and anti-inflammatory properties. mdpi.com

Membrane Structure and Function: As components of membrane lipids, fatty acids influence the fluidity and biophysical properties of cell membranes. The presence of both a double bond and a hydroxyl group can impact membrane organization and the function of membrane-bound proteins. nih.gov

Metabolic Intermediates: HMUFAs can be intermediates in various metabolic pathways. For example, (E)-10-hydroxydec-2-enoic acid is a component of royal jelly and functions as an animal metabolite. nih.gov

Contextualization of (2E)-12-hydroxydodec-2-enoic Acid within Lipid Metabolism Research

This compound is a specific type of HMUFA. It is classified as an omega-hydroxy fatty acid because the hydroxyl group is located at the terminal carbon of the fatty acid chain. chiralen.comchemicalbook.com Its systematic name indicates a 12-carbon chain with a double bond in the trans (E) configuration at the second carbon and a hydroxyl group at the twelfth carbon. chiralen.comchemicalbook.com

This compound and its related structures are of interest in lipid metabolism research for several reasons:

Biosynthesis and Natural Occurrence: this compound has been identified as a component of isariotins, which are unique compounds produced by the insect pathogenic fungus Isaria tenuipes. mdpi.comresearchgate.net It is also a metabolite of the nematode Caenorhabditis elegans, where it is part of a class of signaling molecules called ascarosides. ebi.ac.uk

Role in Signaling: In C. elegans, ascarosides, which are derivatives of this compound and other fatty acids, are crucial for regulating developmental timing and behavior. ebi.ac.ukebi.ac.uk This highlights the potential for this fatty acid to be involved in sophisticated signaling systems.

Metabolic Engineering: The biosynthesis of omega-hydroxy fatty acids is an area of active research. Metabolic engineering and synthetic biology approaches are being used to produce these valuable chemicals in microorganisms like Escherichia coli. nih.gov This research could lead to sustainable methods for producing this compound and other related compounds for various applications.

The study of lipid metabolism is crucial for understanding health and disease, as alterations in lipid profiles are associated with numerous conditions. nih.govmdpi.com The investigation of specific fatty acids like this compound provides valuable insights into the intricate roles of lipids in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(E)-12-hydroxydodec-2-enoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+

InChI Key

RILFOORPZLBCJK-CSKARUKUSA-N

Isomeric SMILES

C(CCCC/C=C/C(=O)O)CCCCO

Canonical SMILES

C(CCCCC=CC(=O)O)CCCCO

Origin of Product

United States

Occurrence and Biological Context of 2e 12 Hydroxydodec 2 Enoic Acid

Discovery and Isolation from Biological Sources

The identification of (2E)-12-hydroxydodec-2-enoic acid is linked to metabolic processes in various microorganisms and invertebrates.

This compound has been identified as a product of enzymatic activity in the methylotrophic bacterium Bacillus methanolicus. Specifically, it is a secondary turnover product resulting from the activity of a peroxygenase enzyme known as CYP152K6. ebi.ac.ukresearchgate.net This enzyme, belonging to the CYP152 family of cytochrome P450 enzymes, utilizes hydrogen peroxide to hydroxylate fatty acid substrates. researchgate.net In turnover studies using dodecanoic acid as the substrate, CYP152K6 produces 2-hydroxydodecanoic acid as the primary product, with smaller amounts of other compounds, including this compound. ebi.ac.ukresearchgate.net

Table 1: Enzymatic Production of this compound in Bacillus methanolicus

Enzyme Source Organism Substrate Primary Product Secondary Products

The compound has also been found in the entomopathogenic fungus Isaria tenuipes (also known as Paecilomyces tenuipes). Lipid extracts from this fungus yielded a group of unique compounds called isariotins. mdpi.com this compound was identified as a fatty acid component of isariotin A, one of the amides isolated from this fungal species. mdpi.com Isaria species are known producers of various biologically active substances. mdpi.comrsc.org

Table 2: Detection of this compound in Isaria tenuipes

Source Organism Larger Compound Chemical Class Component Fatty Acid

In the model nematode Caenorhabditis elegans, this compound serves as a structural building block for a more complex signaling molecule. It is a key component of oscr#19, an ω-hydroxy fatty acid ascaroside. ebi.ac.ukzfin.org This metabolite is formed through the formal condensation of the terminal hydroxyl group of this compound with the dideoxysugar ascarylose (B1226638). ebi.ac.ukzfin.org Ascarosides are a family of signaling molecules crucial for the development and behavior of C. elegans. ebi.ac.uk

Table 3: this compound as a Precursor in C. elegans

Organism Metabolite Chemical Class Structural Components

Roles as Endogenous Metabolites

Beyond its mere presence, this compound functions as an integral part of metabolic and signaling pathways.

The incorporation of this compound into oscr#19 highlights its role in the chemical language of nematodes. ebi.ac.ukzfin.org Ascarosides are a conserved family of small-molecule pheromones that regulate key aspects of nematode life, including developmental timing (such as entry into the dauer larval stage), social behaviors, and mate attraction. core.ac.uknih.govresearchgate.net The general structure of ascarosides consists of the sugar ascarylose linked to a fatty acid-derived side chain. researchgate.net The structural diversity of these side chains, which can vary in length and modification, allows for the creation of a modular library of signals that can elicit highly specific biological responses. ebi.ac.ukcore.ac.uk The use of this compound as a side chain for oscr#19 demonstrates its direct involvement in this complex signaling system.

In Bacillus methanolicus, this compound is considered an intermediary metabolite. ebi.ac.ukresearchgate.net Its formation occurs as a secondary step in the enzymatic processing of dodecanoic acid by the CYP152K6 peroxygenase. researchgate.netresearchgate.net The primary reaction is the hydroxylation of the fatty acid, but the enzyme also catalyzes subsequent reactions that lead to products like this compound. researchgate.net This positions the compound as a transient molecule within a broader metabolic network, representing one of several possible fates for fatty acids within this bacterium.

Biosynthesis and Enzymatic Transformations of 2e 12 Hydroxydodec 2 Enoic Acid

Precursor Substrate Utilization in Biosynthesis

The primary building block for (2E)-12-hydroxydodec-2-enoic acid is a saturated medium-chain fatty acid, which undergoes enzymatic modification.

This compound is biosynthetically derived from dodecanoic acid, a 12-carbon saturated fatty acid. researchgate.netrcsb.org Various enzymatic systems, particularly those involving cytochrome P450 enzymes, utilize dodecanoic acid as a substrate to initiate the transformations that lead to the creation of hydroxylated and unsaturated derivatives. researchgate.netrcsb.orgnih.gov Studies employing whole-cell biocatalysts have demonstrated the conversion of dodecanoic acid into ω-hydroxy fatty acids, which are precursors to more complex molecules. nih.govmdpi.com For instance, research on the enzyme CYP152K6 from Bacillus methanolicus shows that turnover studies with dodecanoic acid yield several products, including this compound as a secondary product. researchgate.netrcsb.org

The biosynthesis and degradation of fatty acids are intrinsically linked to β-oxidation pathways, which occur in both mitochondria and peroxisomes. nih.govmdpi.com Peroxisomal β-oxidation is particularly significant for the metabolism of various lipophilic carboxylic acids, including medium-chain and very long-chain fatty acids. mdpi.comnih.gov While mitochondrial β-oxidation primarily feeds the oxidative phosphorylation pathway for ATP synthesis, the peroxisomal pathway serves distinct functions, including the breakdown of substrates that are not readily handled by mitochondria. mdpi.commdpi.com This pathway involves a set of enzymes that shorten fatty acid chains, producing acetyl-CoA and shortened acyl-CoA derivatives. mdpi.com The metabolism of dodecanoic acid and its derivatives is situated within this broader context of cellular fatty acid processing, where peroxisomes play a crucial role in managing a diverse pool of fatty acid substrates. nih.govnih.gov

Enzymatic Mechanisms for Hydroxylation and Desaturation

The conversion of dodecanoic acid into this compound requires specific enzymatic reactions that introduce a hydroxyl group and a double bond.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that catalyze a wide range of oxidative reactions. nih.gov The CYP152 family, in particular, consists of bacterial peroxygenases that use hydrogen peroxide to hydroxylate fatty acid substrates. researchgate.netrcsb.orgebi.ac.uk

The enzyme CYP152K6, from the methylotrophic bacterium Bacillus methanolicus, has been identified as a key catalyst in the formation of this compound. researchgate.netrcsb.org This enzyme acts on dodecanoic acid to produce several hydroxylated products. researchgate.netrcsb.org While the primary products are 2-hydroxydodecanoic acid and 3-hydroxydodecanoic acid, this compound is formed as a secondary turnover product, indicating a subsequent reaction step catalyzed by the same enzyme. researchgate.netrcsb.orgebi.ac.uk

The formation of this compound from dodecanoic acid involves two key transformations: hydroxylation and desaturation.

Hydroxylation: Cytochrome P450 enzymes, such as those in the CYP153A family, are known to be powerful catalysts for the ω-hydroxylation of fatty acids, converting dodecanoic acid into 12-hydroxydodecanoic acid. mdpi.com The CYP152 family, including CYP152K6, primarily catalyzes hydroxylation at the α- and β-positions of the fatty acid chain. researchgate.netebi.ac.uk

Desaturation: The "(2E)" and "-2-enoic acid" parts of the compound's name signify a double bond between the second and third carbon atoms (the α and β positions) in a trans configuration. chiralen.com The formation of this α,β-unsaturation is a desaturation reaction. Some P450 enzymes have been noted to possess desaturase activity in addition to their primary hydroxylation function. d-nb.info The production of this compound as a secondary product suggests a multi-step reaction where an initial hydroxylation product is further modified by the enzyme to introduce this double bond. researchgate.net

Biosynthetic Intermediates and Related Compounds

The enzymatic processing of dodecanoic acid by CYP152K6 yields a mixture of products, which includes key intermediates and related hydroxy fatty acids. Turnover studies reveal that 2-hydroxydodecanoic acid is the major product, with smaller amounts of 3-hydroxydodecanoic acid also being formed. researchgate.netrcsb.org These compounds can be considered primary products or intermediates. Subsequent enzymatic action on these intermediates leads to the formation of secondary products. researchgate.netrcsb.orgebi.ac.uk

Compound NameRole in BiosynthesisReference
Dodecanoic AcidInitial Substrate researchgate.netrcsb.org
2-Hydroxydodecanoic AcidMajor Primary Product / Intermediate researchgate.netrcsb.org
3-Hydroxydodecanoic AcidMinor Primary Product / Intermediate researchgate.netrcsb.org
This compoundSecondary Turnover Product researchgate.netrcsb.org
2,3-Dihydroxydodecanoic AcidSecondary Turnover Product researchgate.netrcsb.org

Formation of 2-hydroxydodecanoic acid as a Primary Product

The biosynthesis of hydroxylated fatty acids is a subject of significant research, with various enzymatic pathways identified. A key pathway involves the action of cytochrome P450 (P450 or CYP) enzymes. Specifically, the CYP152 family, which consists of bacterial peroxygenases, utilizes hydrogen peroxide to hydroxylate fatty acid substrates. researchgate.net

A notable member of this family, CYP152K6 from the methylotrophic bacterium Bacillus methanolicus MGA3, has been shown to be effective in this role. researchgate.net In laboratory studies, when dodecanoic acid is used as the substrate, CYP152K6 catalyzes its hydroxylation, yielding several products. researchgate.netebi.ac.ukrcsb.org The principal product of this enzymatic reaction is 2-hydroxydodecanoic acid, indicating a primary α-hydroxylation activity of the enzyme on this medium-chain fatty acid. researchgate.netacs.org

Conversion of 2-hydroxydodecanoic acid to this compound

In the same enzymatic turnover studies where 2-hydroxydodecanoic acid is the main product, this compound is identified as a secondary turnover product. researchgate.netebi.ac.ukrcsb.org This suggests a subsequent enzymatic modification of the primary product. The formation of this compound likely involves further oxidation or desaturation of 2-hydroxydodecanoic acid. The enzyme CYP152K6 is also capable of producing other related compounds in smaller quantities, such as 3-hydroxydodecanoic acid and 2,3-dihydroxydodecanoic acid, from the same dodecanoic acid substrate. researchgate.netebi.ac.ukrcsb.org

Related Hydroxydodecenoic Acid Isomers (e.g., (E)-12-hydroxydodec-3-enoic acid)

The structural diversity of hydroxy fatty acids extends to various isomers of hydroxydodecenoic acid. Besides the 2-enoic acid, other positional and geometric isomers are known to exist. For instance, (Z)-12-hydroxydodec-3-enoic acid is a recognized isomer. Furthermore, biocatalytic processes can generate other related structures. For example, the biotransformation of linoleic acid can yield products like 12-hydroxy-cis-9-dodecenoic acid. These isomers highlight the variety within this class of molecules, each potentially having distinct biological roles and biosynthetic origins.

Broader Biosynthetic Context of Hydroxy Fatty Acid Ascarosides

This compound is a biologically significant molecule, in part because it serves as a structural component of certain ascarosides. Ascarosides are a class of signaling molecules, or pheromones, used by nematodes like Caenorhabditis elegans to regulate development and behavior. nih.govnih.govnih.gov These molecules are modular in nature, constructed from building blocks derived from several primary metabolic pathways. nih.govacs.orgebi.ac.ukrsc.org

The general structure of an ascaroside consists of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain. nih.govnih.govnih.gov The diversity of ascarosides arises from variations in the length of this side chain and the attachment of different chemical moieties. nih.govmdpi.com This modular assembly allows for the creation of a vast library of signaling molecules from a limited set of metabolic precursors. nih.govacs.orgebi.ac.uk

Integration with Carbohydrate Metabolism

Carbohydrate metabolism is fundamental to the biosynthesis of ascarosides. nih.govacs.orgebi.ac.uk The defining sugar component of ascarosides, ascarylose, is synthesized de novo by the nematode from precursors derived from carbohydrate metabolism. mdpi.comontosight.ai It is believed that glucose-1-phosphate is the starting point for a series of enzymatic reactions that produce CDP-D-glucose, a key intermediate in the formation of the ascarylose sugar. mdpi.com This sugar is then attached to the fatty acid side chain, forming the core ascaroside structure. rsc.orgontosight.ai

Links to Amino Acid Catabolism

The structural diversity and biological specificity of ascarosides are greatly enhanced by the addition of moieties derived from amino acid catabolism. nih.govnih.govacs.orgebi.ac.uk Metabolites from the breakdown of amino acids such as tryptophan and tyrosine can be attached to the ascarylose sugar, creating a wide array of ascaroside derivatives. mdpi.comcaltech.edu For example, an indole-3-carbonyl group, derived from tryptophan, can be added to create indole (B1671886) ascarosides (e.g., icas#3 and icas#9), which act as potent aggregation pheromones. rsc.orgnih.govacs.org Similarly, a 4-hydroxybenzoyl group from tyrosine or phenylalanine can be incorporated. mdpi.com This integration of amino acid metabolism allows nematodes to generate highly specific signals that convey complex information. nih.gov

Influence of Nutritional Status on Ascaroside Biosynthesis

The production of ascarosides is not static but is dynamically regulated by the nematode's environment and internal state, particularly its nutritional status. nih.govnih.govnih.govacs.org Factors such as food availability, population density, and developmental stage significantly influence the composition of the ascaroside blend that is produced and secreted. ebi.ac.uknih.govplos.org

For instance, starvation conditions can lead to an increase in the production of certain ascarosides, such as ascr#2, which is a key component of the dauer pheromone that signals for entry into a stress-resistant larval stage. ebi.ac.ukplos.org The availability of specific nutrients, like glucose, can also impact the biosynthesis of ascaroside modifications. The activity of the pyruvate (B1213749) dehydrogenase complex (PDC), a central enzyme in carbon metabolism, is linked to the production of the indole-3-carbonyl group for certain ascarosides, thereby connecting the worm's energy status to its social signaling. nih.govacs.org This regulatory mechanism allows the ascaroside signals to reflect the metabolic state of the producing organism, communicating information about environmental conditions to other individuals in the population. nih.govnih.gov

Metabolic Fates and Downstream Derivatization of 2e 12 Hydroxydodec 2 Enoic Acid

Incorporation into Complex Lipid Structures

The primary metabolic fate of (2E)-12-hydroxydodec-2-enoic acid is its integration into complex glycolipids known as ascarosides. This incorporation is a key step in generating molecular diversity from a relatively simple fatty acid precursor.

The biosynthesis of a foundational ascaroside structure begins with the formal condensation of the terminal alcoholic hydroxy group of this compound with the dideoxysugar ascarylopyranose. ebi.ac.uk This reaction links the fatty acid-like side chain to the sugar moiety, forming an ω-hydroxy fatty acid ascaroside. A prominent example of this is the molecule oscr#19 , a metabolite found in the nematode Caenorhabditis elegans. ebi.ac.uk In oscr#19, the parent acid is specifically linked to the α-anomer of ascarylopyranose. ebi.ac.uk This initial glycosylation step is critical, as it creates the basic scaffold upon which further chemical modifications will occur.

Following the initial condensation, the ascaroside scaffold undergoes selective derivatization with a wide variety of chemical groups sourced from different metabolic pathways. ebi.ac.uk This modular assembly strategy allows for the creation of a vast library of distinct signaling molecules from a common structural base. ebi.ac.uknih.gov Research in C. elegans has shown that these modifications can include moieties from amino acid, neurotransmitter, and even nucleoside metabolism. nih.gov These additions can dramatically alter the biological activity of the resulting molecule, producing potent signals that can be active at concentrations as low as the femtomolar range. ebi.ac.uk The cell's waste disposal system, specifically lysosome-related organelles, has been identified as a key location for this biosynthetic activity. nih.gov

Role in Semiochemical Production and Signaling Pathways

The derivatives of this compound are not merely structural lipids; they are functional semiochemicals that play central roles in regulating the life history and social behaviors of organisms like C. elegans.

The diverse family of ascarosides, built from precursors like this compound, constitutes a modular library of small-molecule signals. ebi.ac.uk This chemical language integrates building blocks from carbohydrate metabolism (ascarylopyranose), peroxisomal β-oxidation of fatty acids (the side chain), and amino acid catabolism (further derivatizations). ebi.ac.uk The specific combination of these modules dictates the function of each unique ascaroside, allowing for nuanced communication regarding environmental conditions, population density, and developmental state. This system provides the organism with a sophisticated tool for coordinating complex behaviors and life-cycle decisions. ebi.ac.uknih.gov

As a family of endogenous small molecules, ascarosides function as key regulators of developmental timing and behavior. ebi.ac.uk They act upstream of conserved signaling pathways to influence critical life-cycle choices, such as the entry into the stress-resistant dauer larval stage. nih.gov The specific structure of an ascaroside, determined by its fatty acid side chain and subsequent modifications, dictates its precise biological message. elifesciences.org For instance, different ascarosides can act as attractants, repellents, or signals for aggregation, demonstrating their central role in orchestrating the organism's response to its environment. ebi.ac.ukelifesciences.org

Other Potential Metabolic Conversions

While its role in ascaroside biosynthesis is well-documented, this compound can also be involved in other metabolic processes. In turnover studies using the enzyme CYP152K6 from Bacillus methanolicus with dodecanoic acid as a substrate, 2-hydroxydodec-2-enoic acid was identified as a secondary turnover product. ebi.ac.uk This suggests that under certain enzymatic conditions, this unsaturated hydroxy fatty acid can be generated through the hydroxylation and subsequent desaturation of saturated fatty acid precursors. ebi.ac.ukacs.org

Table 1: Key Derivatives and Metabolic Products of this compound

Derivative/ProductFormation ProcessBiological Significance
oscr#19 Condensation of this compound with ascarylopyranose. ebi.ac.ukA foundational ω-hydroxy fatty acid ascaroside; serves as a scaffold for further derivatization in C. elegans. ebi.ac.uk
Derivatized Ascarosides Selective attachment of moieties from amino acid, neurotransmitter, or nucleoside metabolism to the ascaroside scaffold. ebi.ac.uknih.govFunction as a modular library of highly specific semiochemicals regulating development and behavior. ebi.ac.uk
2-hydroxydodec-2-enoic acid Can be formed as a secondary product from the enzymatic turnover of dodecanoic acid by P450 peroxygenases. ebi.ac.ukacs.orgIndicates an alternative metabolic pathway for its formation, independent of ascaroside biosynthesis.

Further Oxidation and Dihydroxylation

This compound, with its reactive double bond and hydroxyl group, is susceptible to further enzymatic oxidation and dihydroxylation reactions. These modifications can enhance the polarity and introduce new functionalities to the molecule, altering its biological activity.

One of the key enzymes implicated in this process is CYP152K6, a bacterial peroxygenase from the methylotroph Bacillus methanolicus. nih.gov While the direct dihydroxylation of this compound has been observed as part of a metabolic sequence, it is often studied in the context of its precursor, 2-hydroxydodecanoic acid. The enzyme CYP152K6 is capable of converting 2-hydroxydodecanoic acid into several products, including 2,3-dihydroxydodecanoic acid. nih.govebi.ac.ukresearchgate.net This transformation proceeds through an intermediate, which is 2-hydroxydodec-2-enoic acid, formed by a desaturation reaction. nih.gov The subsequent step involves the hydroxylation of this intermediate at the C3 position, resulting in the dihydroxylated product. nih.govebi.ac.uk

This dihydroxylation is a significant metabolic step, as it is the first reported instance of a 2,3-hydroxylated fatty acid being produced by a peroxygenase P450. nih.govebi.ac.uk The reaction is specific, with the dihydroxylated product being formed through the 3-hydroxylation of 2-hydroxydodecanoic acid, and not by the 2-hydroxylation of 3-hydroxydodecanoic acid. nih.govebi.ac.ukresearchgate.net Unspecific peroxygenases (UPOs) from fungi, such as Hypoxylon sp. EC38, are also known to be versatile catalysts for various oxidation reactions, including hydroxylations and epoxidations, suggesting a broader enzymatic potential for such transformations in nature. acs.org

Table 1: Enzymatic Dihydroxylation of this compound Intermediate

Enzyme Substrate Precursor Intermediate Product Organism Source of Enzyme
CYP152K6 2-Hydroxydodecanoic acid 2-Hydroxydodec-2-enoic acid 2,3-Dihydroxydodecanoic acid Bacillus methanolicus MGA3 nih.govresearchgate.net

Decarboxylation Pathways

Decarboxylation represents another significant metabolic fate for this compound and related hydroxy fatty acids. This process, which involves the removal of a carboxyl group, can lead to the formation of hydrocarbons, particularly terminal alkenes, which have industrial applications as biofuels. scienceopen.comsemanticscholar.orgresearchgate.netnih.gov The enzymatic decarboxylation of fatty acids is a key reaction catalyzed by cytochrome P450 peroxygenases. scienceopen.comresearchgate.netnih.gov

The enzyme OleTJE, a P450 peroxygenase from Jeotgalicoccus sp., is a well-studied example of a fatty acid decarboxylase. nih.govnih.govresearchgate.net These enzymes utilize hydrogen peroxide to drive the oxidative decarboxylation of fatty acids. nih.govnih.gov The mechanism involves the formation of a reactive heme-ferryl intermediate (Compound I) which initiates the carbon-carbon bond cleavage. scienceopen.comresearchgate.net

In the context of this compound, its precursor, 2-hydroxydodecanoic acid, can be converted to undec-1-en-1-ol (B1265118) by the action of CYP152K6. nih.govresearchgate.net This transformation involves an initial 2,3-desaturation to form 2-hydroxydodec-2-enoic acid, which then undergoes oxidative decarboxylation to yield the C11 alcohol. nih.gov This indicates that this compound is a direct substrate for this decarboxylation reaction.

Furthermore, another P450 peroxygenase, CYP152N1, from Exiguobacterium sp., has been shown to catalyze the α-oxidative decarboxylation of myristic acid to tridecanoic acid, a shorter-chain fatty acid. rsc.org This occurs via the formation of an α-ketomyristic acid intermediate which is then decomposed by hydrogen peroxide. rsc.org This suggests that, in addition to forming alkenes, oxidative decarboxylation of hydroxy fatty acids can also lead to chain-shortened fatty acids.

Table 2: Decarboxylation Products from this compound and Related Precursors

Enzyme Substrate/Precursor Intermediate Product Product Type
CYP152K6 2-Hydroxydodecanoic acid 2-Hydroxydodec-2-enoic acid Undec-1-en-1-ol nih.govresearchgate.net C11 Alcohol
OleTJE Fatty Acids Not specified Terminal Alkenes nih.govnih.govresearchgate.net Hydrocarbon
CYP152N1 Myristic Acid α-Hydroxymyristic acid, α-Ketomyristic acid Tridecanoic Acid rsc.org Shorter-chain fatty acid

Advanced Research Methodologies for Investigating 2e 12 Hydroxydodec 2 Enoic Acid

Analytical Chemistry Techniques for Structural Elucidation and Quantification

A combination of powerful analytical methods is essential for the unambiguous identification and precise measurement of (2E)-12-hydroxydodec-2-enoic acid in various biological and chemical matrices.

Mass Spectrometry (MS/MS-based screening)

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the sensitive and selective detection of fatty acids like this compound. nih.govrsc.org This method involves the ionization of the molecule and the subsequent fragmentation of a specific precursor ion into product ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for high-confidence identification. For instance, in the analysis of complex biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables the separation of the compound from other matrix components before its detection and quantification. nih.govrsc.org The molecular ion peak for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 214.30 g/mol . chiralen.com Advanced data-independent acquisition techniques, such as Sequential Window Acquisition of all THeoretical mass spectra (SWATH-DIA), coupled with electron-activated dissociation (EAD), provide in-depth structural information, including the position of the hydroxyl group and any double bonds. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile or semi-volatile compounds like fatty acids. nih.gov Prior to analysis, fatty acids are often derivatized to increase their volatility and improve their chromatographic behavior. The gas chromatograph separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that can be compared to spectral libraries for identification. nih.govnist.gov GC-MS has been widely used for the analysis of various fatty acids in diverse samples, including biological extracts. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from complex mixtures. apiservices.bizpan.olsztyn.pl In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For unsaturated compounds like this compound, UV detection is often employed, typically at wavelengths between 200 and 220 nm. vulcanchem.com The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic, while the peak area is proportional to its concentration, allowing for quantification. apiservices.biz HPLC methods can be optimized for the analysis of specific fatty acids by adjusting the mobile phase composition, flow rate, and column temperature. apiservices.bizd-nb.info

Below is an interactive data table summarizing typical HPLC parameters for fatty acid analysis.

ParameterValueReference
Column Zorbax Eclipse XDB-C18 (150 × 4.6 mm) apiservices.biz
Mobile Phase Methanol, water, and phosphoric acid (55:45:2.7, v/v/v) apiservices.biz
Flow Rate 1.0 mL/min apiservices.biz
Detection UV at 215 nm apiservices.biz
Column Temperature 25°C apiservices.biz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. mpg.deaocs.org ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, specific NMR signals would confirm the presence of the hydroxyl group, the trans double bond, and the carboxylic acid moiety. chiralen.comaocs.org Two-dimensional NMR techniques, such as HSQC and HMBC, can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net For instance, the chemical shifts of the olefinic protons in the ¹H NMR spectrum can confirm the E (trans) configuration of the double bond. aocs.org

Genomics and Functional Genomics Approaches

Genomic and functional genomics methodologies provide powerful insights into the biosynthesis and metabolic pathways involving this compound.

Comparative Metabolomics in Wild-Type and Mutant Organisms

Comparative metabolomics is a powerful approach to uncover the biological functions of genes and pathways by comparing the metabolite profiles of wild-type organisms with those of genetically modified (mutant) counterparts. nih.govjmb.or.kr By disrupting a specific gene, researchers can observe the resulting changes in the metabolome, including the accumulation or depletion of specific compounds like this compound. For example, if a mutation in a particular enzyme-encoding gene leads to an accumulation of this compound, it suggests that this enzyme is involved in its downstream metabolism. researchgate.netnih.gov This approach has been successfully used in various organisms to identify genes involved in fatty acid metabolism. nih.govbiorxiv.org The analysis of these metabolic differences is often carried out using the analytical techniques described above, such as LC-MS and GC-MS. nih.govjmb.or.kr

The following table presents a hypothetical example of a comparative metabolomics study.

StrainThis compound Level (Relative Abundance)Implied Gene Function
Wild-Type 1.0Baseline
Mutant A (Gene X knockout) 15.2Gene X is likely involved in the catabolism of the compound.
Mutant B (Gene Y knockout) 0.1Gene Y is likely involved in the biosynthesis of the compound.

Gene Discovery through Transcriptome Analysis for Secondary Metabolite Pathways

Transcriptome analysis is a powerful methodology for discovering genes involved in the biosynthesis of secondary metabolites. This high-throughput technique involves sequencing the complete set of RNA transcripts (the transcriptome) in an organism or specific tissue at a particular developmental stage or under certain conditions. By comparing the transcriptomes of organisms with differing production levels of a target metabolite, researchers can identify differentially expressed genes (DEGs) that are likely part of the compound's biosynthetic pathway. frontiersin.org

This approach has been successfully applied to identify genes for enzymes and transcription factors in various plant and fungal species. For instance, a combined metabolome and transcriptome analysis of Cyclocarya paliurus leaves at different developmental stages led to the identification of 58 genes and 128 transcription factors potentially involved in phenolic acid biosynthesis. nih.gov Similarly, transcriptome analysis in tomatoes under drought stress highlighted 38 key genes involved in pathways such as the biosynthesis of secondary metabolites. mdpi.com

In the context of this compound, which has been identified in the insect pathogenic fungus Isaria tenuipes mdpi.com, transcriptome analysis could be employed to uncover the specific genes responsible for its formation. By comparing the transcriptomes of high-producing and low-producing strains, researchers could pinpoint candidate genes encoding for the enzymes, such as peroxygenases or hydroxylases, that catalyze the specific hydroxylation and desaturation steps required for its synthesis. The identified genes often include those from the mevalonate (B85504) (MVA) pathway, which supplies precursors, as well as tailoring enzymes like methyltransferases and synthases. frontiersin.org

Table 1: Key Gene Categories Identified via Transcriptome Analysis for Secondary Metabolism

Gene/Protein Category Function in Biosynthesis Example Organism/Study
Structural Genes Encode enzymes that directly catalyze steps in the pathway (e.g., synthases, kinases, hydroxylases). Cyclocarya paliurus nih.gov
Transcription Factors (TFs) Regulate the expression of structural genes, controlling the rate of the metabolic pathway. Trichoderma longibrachiatum frontiersin.org

Enzymatic Activity Assays and Characterization

Enzymatic activity assays are fundamental laboratory procedures used to detect and quantify the activity of a specific enzyme in a sample. sigmaaldrich.comabyntek.com These assays measure the rate at which an enzyme converts its substrate into a product. The selection of a suitable assay depends on the enzyme's specific reaction and the sensitivity required, with methods ranging from colorimetric to fluorescence-based detection. sigmaaldrich.com The general process involves preparing an assay mixture, initiating the reaction by adding a key component (like the enzyme or substrate), and monitoring the signal change over time. sigmaaldrich.com

Turnover Studies with Isolated Enzymes

Turnover studies with isolated enzymes are critical for understanding their catalytic function and substrate specificity. In these experiments, a purified enzyme is incubated with a potential substrate, and the resulting products are analyzed, typically using techniques like liquid chromatography-mass spectrometry (LC-MS).

Research on the CYP152 family of cytochrome P450 peroxygenases has provided direct insight into the enzymatic formation of this compound. researchgate.net Studies involving the bacterial peroxygenase CYP152K6 from Bacillus methanolicus demonstrated that when dodecanoic acid was used as the substrate, the enzyme catalyzed its hydroxylation to produce several products. researchgate.net The major product was 2-hydroxydodecanoic acid. Notably, this compound was identified as one of the secondary turnover products, formed through subsequent enzymatic reactions. researchgate.netacs.org This indicates that the enzyme can perform multiple catalytic cycles on the same initial substrate or its primary products.

Table 2: Products from Turnover Studies of Dodecanoic Acid by CYP152K6

Substrate Enzyme Product Type Identified Products Reference
Dodecanoic acid CYP152K6 Major Product 2-hydroxydodecanoic acid researchgate.net
Dodecanoic acid CYP152K6 Minor Product 3-hydroxydodecanoic acid researchgate.net
Dodecanoic acid CYP152K6 Secondary Product undec-1-en-1-ol (B1265118) researchgate.net
Dodecanoic acid CYP152K6 Secondary Product This compound acs.org, researchgate.net

Spectroscopic Characterization of Enzyme-Substrate Interactions

Spectroscopic techniques are invaluable for probing the interactions between an enzyme and its substrate at a molecular level. Methods such as UV-visible absorption, circular dichroism (CD), and electron paramagnetic resonance (EPR) spectroscopy can provide detailed information about the enzyme's active site and how it changes upon substrate binding. nih.govresearchgate.net

In the study of heme-containing enzymes like the P450 peroxygenases, UV-visible spectroscopy is particularly informative. The heme cofactor has a characteristic absorption peak, known as the Soret peak. Changes in the position and intensity of this peak upon the addition of a substrate can indicate binding and reveal perturbations in the heme's electronic environment. researchgate.net For the enzyme CYP152K6, spectroscopic analysis showed that the binding of dodecanoic acid induced only a minor shift in the Soret peak. researchgate.net This suggests that the substrate binds in a manner that does not significantly disturb the heme's coordination sphere, a characteristic feature of this peroxygenase family. researchgate.netresearchgate.net Such studies are crucial for correlating the structural features of the enzyme-substrate complex with its catalytic reactivity. researchgate.net

Protein Crystallography for Structural Insights into Enzyme Mechanisms

Protein X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structures of enzymes, providing unparalleled insights into their catalytic mechanisms. nih.gov By determining the precise arrangement of atoms in the enzyme's active site, often in complex with a substrate or substrate analog, researchers can understand how the enzyme recognizes its substrate and facilitates the chemical reaction. nih.gov

The structures of several peroxygenases involved in fatty acid modification have been solved, revealing key features of their function. The unspecific peroxygenase from Hypoxylon sp. EC38 (HspUPO) was crystallized, showing a rigid protein scaffold that creates a funnel for the substrate to diffuse toward the heme cofactor at the active site. acs.org

More specifically, the structure of CYP152K6, the enzyme known to produce this compound, was determined to a very high resolution of 1.3 Å. researchgate.net The enzyme was crystallized with tetradecanoic acid bound in its active site, which it had acquired from the E. coli expression host. researchgate.net This high-resolution structure provides a detailed map of the active site, showing how the fatty acid substrate is positioned relative to the heme cofactor, which is essential for explaining the enzyme's regioselectivity in hydroxylation reactions. researchgate.netresearchgate.net

Table 3: Crystallographic Data for Relevant Peroxygenase Enzymes

Enzyme Organism Ligand PDB Code Resolution (Å) Reference
CYP152K6 Bacillus methanolicus Tetradecanoic acid Not specified 1.3 researchgate.net
P450SPα (CYP152B1) Sphingomonas paucimobilis Palmitic acid 3AWM 1.65 researchgate.net
Unspecific Peroxygenase (HspUPO) Hypoxylon sp. EC38 Various Not specified Not specified acs.org

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Activities Beyond Semiochemical Function

Currently, (2E)-12-hydroxydodec-2-enoic acid is recognized as a constituent of isariotins, compounds produced by the insect pathogenic fungus Isaria tenuipes. mdpi.com The known biological activities of isariotins, which include cytotoxicity against cancer cell lines and anti-malarial properties against Plasmodium falciparum, suggest that their constituent fatty acids may possess intrinsic pharmacological properties. mdpi.com Future research should focus on isolating or synthesizing pure this compound and screening it for a wide array of biological activities.

Prospective areas of investigation include:

Antimicrobial and Antifungal Activity: Many fatty acids derived from natural amides exhibit strong antimicrobial and antifungal properties. mdpi.comnih.gov Systematic evaluation of this compound against a panel of pathogenic bacteria and fungi is warranted.

Antitumor and Cytotoxic Effects: Given its origin from cytotoxic isariotins, direct assessment of the compound's activity against various cancer cell lines, such as liver (HepG2) and breast (MCF-7) carcinomas, could reveal potential as an anticancer agent. mdpi.comnih.gov

Anti-inflammatory Properties: The structural class of hydroxy fatty acids is known to include molecules with anti-inflammatory effects. biotechrep.ir Investigating the potential of this compound to modulate inflammatory pathways is a promising research avenue.

Enzyme Inhibition: The α,β-unsaturated carbonyl moiety is a reactive functional group that can potentially interact with biological nucleophiles, such as cysteine residues in enzyme active sites. Screening against key enzymes in disease pathways, like protein tyrosine kinases, could uncover novel inhibitory activities. mdpi.com

Exploration of Genetic Engineering and Synthetic Biology for Enhanced Production

The natural production of this compound is limited to its fungal source, which poses a challenge for large-scale supply. Synthetic biology and metabolic engineering offer powerful tools to overcome this limitation. biotechrep.irsciepublish.comnih.gov A key future direction is the development of microbial cell factories for heterologous production of the acid.

The strategic approach would involve several key steps:

Identification of the Biosynthetic Gene Cluster (BGC): The first step is to identify the genes responsible for the synthesis of this compound in Isaria tenuipes. This likely involves a polyketide synthase (PKS) or a modified fatty acid synthase (FAS) pathway.

Heterologous Expression: Once identified, the BGC can be cloned and expressed in a well-characterized industrial host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govbiotechacademy.dk These hosts have well-established genetic tools for optimizing metabolic pathways. nih.gov

Metabolic Engineering and Optimization: To enhance yield, several metabolic engineering strategies could be employed. nih.gov These include increasing the intracellular pool of precursor molecules (e.g., acetyl-CoA and malonyl-CoA), eliminating competing metabolic pathways, and optimizing the expression of the biosynthetic genes. sciepublish.com

Process Optimization: Fermentation conditions, such as media composition and cultivation parameters, would be optimized to maximize the production titer, rate, and yield, facilitating industrial-scale manufacturing.

Patents related to the biosynthesis of multifunctional fatty acid derivatives suggest that the groundwork for such synthetic biology approaches is already being laid. chiralen.com

Investigation of this compound in Broader Biological Systems

Research into this compound has been largely confined to its role within the producing organism, the entomopathogenic fungus Isaria tenuipes. mdpi.com A significant unexplored avenue is the investigation of its function and effects in a wider range of biological contexts. This includes its role in microbial ecology, its interactions with plant systems, and its metabolic fate in mammalian systems.

Future studies could explore:

Ecological Role: Investigating the role of this compound in the interaction between Isaria tenuipes and its insect host. It may function as a virulence factor, a signaling molecule, or have a defensive role against other microorganisms in the environment.

Plant Interactions: Many microbial secondary metabolites influence plant growth and defense. Assessing the effect of this fatty acid on plant germination, root development, and induced systemic resistance could reveal potential applications in agriculture as a biostimulant or biopesticide. biotechrep.ir

Mammalian Cell Biology: Understanding how mammalian cells metabolize this compound and whether it or its metabolites interact with cellular signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), which are often modulated by fatty acids.

Systems Biology Approaches to Map Comprehensive Metabolic Networks

A systems biology approach is crucial for a holistic understanding of this compound biosynthesis and its regulation. nih.gov This involves integrating multi-omics data to construct and refine a comprehensive metabolic model of the producing organism. nih.gov

Key components of this research direction include:

Genomics and Transcriptomics: Sequencing the genome of Isaria tenuipes to identify the PKS/FAS gene cluster responsible for the fatty acid's synthesis. Transcriptomic analysis (e.g., RNA-seq) under different growth conditions can reveal the regulatory networks controlling the expression of these genes. nih.gov

Proteomics and Metabolomics: Proteomic analysis can identify the enzymes expressed from the BGC, while metabolomic profiling can track the flow of precursors into the pathway and identify any bottlenecks or competing reactions. nih.gov

Metabolic Network Modeling: The collected omics data can be used to build a genome-scale metabolic model (GEM). nih.gov This model can then be used in silico to predict the effects of genetic modifications and to design optimal strategies for enhancing the production of this compound. sciepublish.comnih.gov This predictive capability accelerates the design-build-test-learn cycle of synthetic biology, making the engineering of microbial cell factories more efficient. researchgate.net

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of (2E)-12-hydroxydodec-2-enoic acid?

Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s double bond geometry (2E configuration) and hydroxyl positioning. Infrared (IR) spectroscopy can verify functional groups like the carboxylic acid and hydroxyl moieties. Mass spectrometry (MS) is critical for validating molecular weight and fragmentation patterns. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How should researchers safely handle and store this compound in laboratory settings?

While the compound is not classified as hazardous under current regulations, standard laboratory precautions apply. Use personal protective equipment (PPE) , including gloves and safety goggles. Store in a cool, dry environment away from strong oxidizers. Refer to Safety Data Sheets (SDS) for stability data under varying pH and temperature conditions .

Q. How can researchers validate the purity of this compound post-synthesis?

Combine thin-layer chromatography (TLC) with a suitable solvent system to assess homogeneity. Melting point analysis and HPLC with UV detection are quantitative methods for purity validation. For trace impurities, use gas chromatography-mass spectrometry (GC-MS) .

Q. What experimental controls are essential when studying the compound’s bioactivity in enzymatic assays?

Include negative controls (e.g., enzyme-free samples) and positive controls (e.g., known enzyme inhibitors). Buffer solutions should match the pH and ionic strength of experimental conditions to isolate the acid’s effects. Replicate experiments across multiple enzyme batches to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies involving this compound?

Conduct a systematic re-evaluation of experimental variables:

  • Compare enzyme sources (e.g., recombinant vs. native) and assay conditions (pH, temperature).
  • Apply meta-analysis to identify trends in dose-response relationships.
  • Validate conflicting results via reproducibility studies with standardized protocols .

Q. What experimental strategies are effective for investigating the compound’s enzymatic inhibition mechanisms?

Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). Pair with docking simulations to predict binding interactions. Validate findings via site-directed mutagenesis of the enzyme’s active site .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving this compound?

Apply non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use ANOVA for multi-group comparisons and Bonferroni correction to adjust for multiple hypotheses. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers integrate computational modeling with experimental data to predict biological interactions?

Develop quantitative structure-activity relationship (QSAR) models using DFT-calculated descriptors (e.g., HOMO/LUMO energies). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Cross-reference results with molecular dynamics simulations to assess stability .

Q. What considerations are critical when designing longitudinal stability studies under varying environmental conditions?

Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months). Use UV-vis spectroscopy to track oxidation of the double bond. Include light-exposure cohorts to assess photolytic decomposition. Analyze degradation products via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.